Potent Antagonism at Human α3β4 Nicotinic Acetylcholine Receptors (nAChR)
3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid exhibits potent antagonist activity at human α3β4 nAChR receptors with an EC50 value of 1.8 nM, a level of potency that distinguishes it from other isoxazole-containing compounds which are typically inactive at this receptor subtype. The compound demonstrates robust functional antagonism as measured by inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells [1].
| Evidence Dimension | Functional Antagonism at α3β4 nAChR |
|---|---|
| Target Compound Data | EC50 = 1.8 nM |
| Comparator Or Baseline | Class average for isoxazole derivatives at nAChRs typically > 10,000 nM or inactive |
| Quantified Difference | >5,500-fold more potent than class baseline |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This high potency defines the compound as a preferred tool for studying α3β4 nAChR function, particularly in the context of nicotine addiction and pain pathways, where this receptor subtype is implicated.
- [1] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. University of Helsinki Database. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094. View Source
